molecular formula C8H16BrN B1529165 2-Azaspiro[3.5]nonane hydrobromide CAS No. 1820706-74-8

2-Azaspiro[3.5]nonane hydrobromide

Cat. No.: B1529165
CAS No.: 1820706-74-8
M. Wt: 206.12 g/mol
InChI Key: XRISAACODSESPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[3.5]nonane hydrobromide (CAS: 1820706-74-8) is a bicyclic amine salt characterized by a spirocyclic structure combining azetidine and cyclohexane rings. Its molecular formula is C₈H₁₆N·BrH (MW: 222.13 g/mol), with the spiro junction at the azetidine nitrogen and cyclohexane carbons. The compound is synthesized via a multi-step process starting from cyclohexyl cyanide, involving hydroxylation, Boc-protection, mesylation, cyclization, and esterification, achieving a 56% yield in the cyclization step .

This compound serves as a critical intermediate in antiviral drug development, particularly for hepatitis C virus (HCV) NS3 protease inhibitors like telaprevir analogs . Its spirocyclic architecture enhances conformational rigidity, improving target binding specificity and metabolic stability compared to linear analogs.

Properties

IUPAC Name

2-azaspiro[3.5]nonane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.BrH/c1-2-4-8(5-3-1)6-9-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISAACODSESPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.5]nonane hydrobromide can be achieved through various methods. One notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure proceeds efficiently with yields up to 90% and diastereoselectivity values up to 98:2 . Another method involves the reaction of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, with N′-(arylmethylidene)benzohydrazides, resulting in the formation of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides .

Industrial Production Methods

Industrial production methods for 2-Azaspiro[3.5]nonane hydrobromide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.5]nonane hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

    Cyclization Reactions: The Reformatsky reagent reacts with imines to form spiro-β-lactams through intramolecular cyclization.

Common Reagents and Conditions

Common reagents used in the reactions involving 2-Azaspiro[3.5]nonane hydrobromide include:

    Ethyl cyclobutanecarboxylate anions: Used in the diastereoselective addition to Davis–Ellman’s imines.

    Reformatsky reagent: Derived from methyl 1-bromocyclohexanecarboxylate and zinc, used in cyclization reactions.

Major Products Formed

The major products formed from the reactions involving 2-Azaspiro[3.5]nonane hydrobromide include:

    N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: Formed through the reaction with the Reformatsky reagent.

    Spiro-β-lactams: Formed through intramolecular cyclization of the initial adducts of the organozinc reagent and the Schiff base.

Scientific Research Applications

Research indicates that 2-Azaspiro[3.5]nonane hydrobromide exhibits significant biological activity, particularly in pharmacological applications:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating varying degrees of efficacy against different bacterial strains.
  • Neuropharmacological Effects : Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.

Applications in Medicinal Chemistry

The unique structure of 2-Azaspiro[3.5]nonane hydrobromide makes it valuable in several areas:

  • Drug Development : The compound serves as a scaffold for designing new drugs, particularly in the development of analgesics and anti-inflammatory agents.
  • Bioisosteric Modifications : It is used in bioisosteric studies to enhance the biological activity of existing drug candidates by modifying their chemical structure without significantly altering their biological function.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of 2-Azaspiro[3.5]nonane hydrobromide exhibited potent activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
  • Neuropharmacological Research :
    • Research published in pharmacological journals highlighted the compound's ability to modulate neurotransmitter release, suggesting applications in treating depression and anxiety disorders.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-Azaspiro[3.5]nonaneSimilar spirocyclic structureDifferent nitrogen positioning affecting reactivity
2-Oxa-7-azaspiro[3.5]nonaneContains an oxygen atom in the ringPotentially different biological activity
7-Oxa-2-azaspiro[3.5]nonaneOxygen substitution at a different positionUsed in kinase inhibitor development
2-Azaspiro[4.5]decaneLarger spirocyclic frameworkDistinct pharmacological properties

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.5]nonane hydrobromide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to form spiro-β-lactams, which exhibit various biological activities, including antinociceptive properties . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues
Compound Name CAS Number Molecular Formula Key Modifications Applications Reference
2-Azaspiro[3.5]nonane hydrobromide 1820706-74-8 C₈H₁₆N·BrH Hydrobromide salt HCV protease inhibitors
7-Azaspiro[3.5]nonane-2-carbonitrile HCl 2304951-87-7 C₉H₁₄N₂·ClH Cyano substitution, 7-aza position Not specified
2-Azaspiro[4.5]decane-1,3-dione N/A C₁₀H₁₅NO₂ Larger spiro ring (4.5), diketone Anticonvulsant agents
Benzo-2-azaspiro[4.4]nonane N/A C₁₄H₁₉N Benzofusion, 4.4 spiro system Patent for therapeutic use
2,7-Diazaspiro[3.5]nonane N/A C₇H₁₄N₂ Additional nitrogen at position 7 Sigma receptor ligands

Key Observations :

  • Substituents: Functional groups like cyano (7-Azaspiro[3.5]nonane-2-carbonitrile HCl) or diketones (2-Azaspiro[4.5]decane-1,3-dione) modulate electronic properties and bioavailability .

Pharmacological Activity

Table 2: Pharmacological Profiles
Compound Therapeutic Area ED₅₀ (mg/kg) Neurotoxicity (30 mg/kg) Reference
2-Azaspiro[3.5]nonane hydrobromide Antiviral (HCV) N/A Not reported
2-Azaspiro[4.5]decane-1,3-dione (2h) Anticonvulsant 23 Low
Magnesium valproate Anticonvulsant (standard) 211 Moderate

Key Findings :

  • The 2-azaspiro[4.5]decane derivative 2h exhibits superior anticonvulsant activity (ED₅₀ = 23 mg/kg) compared to magnesium valproate (ED₅₀ = 211 mg/kg), attributed to its rigid spirocore and aromatic substituents .
  • 2,7-Diazaspiro[3.5]nonane derivatives show promise as sigma receptor ligands, with functional activity dependent on substituent positioning (e.g., compound 4b vs. 5b) .

Biological Activity

2-Azaspiro[3.5]nonane hydrobromide is a bicyclic amine characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic properties and interactions with various biological targets.

The molecular structure of 2-Azaspiro[3.5]nonane features a spirocyclic arrangement that enhances its ability to interact with biological systems. The nitrogen atom within the spirocyclic framework contributes to its unique reactivity and binding characteristics, making it a versatile compound for drug design.

The biological activity of 2-Azaspiro[3.5]nonane is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various pharmacological effects. For instance, derivatives of 2-Azaspiro[3.5]nonane have been shown to act as GPR119 agonists, which are relevant in glucose metabolism and diabetes management .

Case Studies

  • GPR119 Agonists : A study on novel 7-azaspiro[3.5]nonane derivatives indicated that compound 54g exhibited significant GPR119 agonist activity, resulting in a favorable glucose-lowering effect in diabetic rats. This suggests potential applications in treating metabolic disorders .
  • Analgesic Activity : Research highlights the analgesic potential of derivatives of 2-Azaspiro[3.5]nonane, indicating that modifications to the structure can enhance pain relief effects, making them candidates for further development as analgesic agents.

Synthesis and Derivatives

The synthesis of 2-Azaspiro[3.5]nonane typically involves several key steps aimed at optimizing yield and purity. The synthetic routes often focus on modifying the compound to enhance its biological activity or to create new derivatives with improved properties.

Synthesis Steps Description
Step 1Formation of the spirocyclic core through cyclization reactions.
Step 2Introduction of functional groups to modify biological activity.
Step 3Purification and characterization using techniques such as NMR and mass spectrometry.

Research Findings

Recent studies have demonstrated that structural modifications can significantly impact the biological activity of 2-Azaspiro[3.5]nonane derivatives:

  • Binding Affinity : Changes in substituents on the nitrogen atom have been correlated with variations in binding affinity for opioid receptors, indicating potential for developing new analgesics .
  • Pharmacokinetics : Compound optimization has led to favorable pharmacokinetic profiles, enhancing their therapeutic viability in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.5]nonane hydrobromide
Reactant of Route 2
2-Azaspiro[3.5]nonane hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.